molecular formula C23H20ClN5O2S B12036062 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12036062
M. Wt: 466.0 g/mol
InChI Key: FKVDREJGGBDWIY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, featuring a 4-chlorophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety substituted with a 4-ethoxyphenyl group.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c1-2-31-20-9-5-18(6-10-20)26-21(30)15-32-23-28-27-22(16-11-13-25-14-12-16)29(23)19-7-3-17(24)4-8-19/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

FKVDREJGGBDWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Table 1: Spectroscopic Data for Key Intermediates

Intermediate¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)HRMS (m/z) [M+H]+
Triazole-3-thiol7.78 (d, 2H, ArH), 8.62 (d, 2H, Py-H)159.4 (C=N), 136.7 (C-SH)274.0523
Sulfanylated Intermediate3.82 (s, 2H, -SCH₂), 7.45 (d, 2H, OPh)188.2 (C=O), 33.1 (SCH₂)408.0987
Final Compound1.42 (t, 3H, -OCH₂CH₃), 6.85 (d, 2H, NH)170.5 (C=O), 63.8 (-OCH₂)495.1245

Table 2: Reaction Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPOCl₃, 110°C, 10 hours7295
SulfanylationK₂CO₃, DMF, 0°C6892
AcetylationEDC/HOBt, DCM, 25°C8598

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :

    • Use of polar aprotic solvents (e.g., DMF) enhances solubility during sulfanylation.

  • Byproduct Formation in Cyclization :

    • Strict temperature control (<5°C) during POCl₃ addition minimizes phosphoramide byproducts.

  • Oxidation of Thiol Group :

    • Reaction under nitrogen atmosphere prevents disulfide formation.

Comparative Analysis with Analogous Compounds

The target compound shares structural similarities with CID 1384946, differing only in the ethoxyphenyl substituent. Key contrasts include:

  • Reactivity : The 4-ethoxy group enhances electron-donating effects, improving acetamide coupling efficiency compared to 2-ethoxy derivatives.

  • Purification : Recrystallization in ethanol/water (vs. isopropanol for CID 1417942 ) yields higher purity.

Chemical Reactions Analysis

Reaction Pathway

StepReaction TypeReagents/ConditionsOutcome
1S-Alkylation2-chloro-N-(4-ethoxyphenyl)acetamide, Cs₂CO₃, DMF, 24h, RTSulfanyl bridge formation between triazole and acetamide
2Acetamide coupling4-ethoxyaniline, chloroacetyl chloride, K₂CO₃Final product crystallization

Mechanistic Insight :

  • The sulfanyl group (-S-) undergoes nucleophilic substitution with chloroacetamide derivatives in alkaline media ( ).

  • Steric hindrance from the 4-chlorophenyl and pyridinyl groups directs regioselectivity during alkylation ( ).

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Nucleophilic substitution at N1 or N2 positions under acidic/basic conditions.

  • Tautomerism between thiol (C-SH) and thione (C=S) forms, influencing reactivity ( ).

Example Reaction :
Triazole thiol+R XBaseTriazole S R+HX\text{Triazole thiol}+\text{R X}\xrightarrow{\text{Base}}\text{Triazole S R}+\text{HX}
(R = alkyl/aryl; X = leaving group)

Sulfanyl Group (-S-) Oxidation

The sulfanyl bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)RT, 2hSulfoxide
mCPBACH₂Cl₂, 0°CSulfone

Impact : Oxidation modifies electron density, altering biological activity ().

Acetamide Hydrolysis and Derivatization

The N-(4-ethoxyphenyl)acetamide moiety undergoes:

  • Acid/Base Hydrolysis :
    Acetamide+HCl H OΔCarboxylic Acid+4 ethoxyaniline\text{Acetamide}+\text{HCl H O}\xrightarrow{\Delta}\text{Carboxylic Acid}+\text{4 ethoxyaniline}

  • Schiff Base Formation : Reacts with aldehydes under dehydrating conditions.

Metal Complexation

The triazole’s nitrogen atoms and pyridine ring coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties:

Metal SaltConditionsComplex Structure
CuCl₂EtOH, refluxOctahedral geometry
Fe(NO₃)₃H₂O, RTTetrahedral

Characterization : Complexes analyzed via UV-Vis, FT-IR, and XRD ().

Comparative Reactivity Table

Reaction TypeReagentsYield (%)Key Observations
S-AlkylationCs₂CO₃, DMF61–68Regioselectivity controlled by steric effects
Oxidation (to sulfone)mCPBA85Enhanced polarity; reduced bioavailability
Hydrolysis (acidic)HCl/H₂O72Generates free carboxylic acid

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the sulfanyl bridge.

  • Thermal Stability : Decomposes above 250°C, forming chlorophenyl and pyridine fragments ( ).

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C23H20ClN5OSC_{23}H_{20}ClN_{5}OS, indicating a complex structure that contributes to its biological activity. The presence of the triazole ring is significant as it is known for enhancing the pharmacological profile of compounds.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. The compound has shown promising results against various bacterial strains:

  • Mechanism of Action : The triazole ring interacts with microbial enzymes, disrupting their function. For instance, derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
  • Case Study : A study by Yang and Bao synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Certain derivatives exhibited better bactericidal activity than control compounds against phytopathogenic bacteria .

Antifungal Properties

The compound's structure suggests potential antifungal activity. Triazoles are well-known for their efficacy against fungal infections:

  • Research Findings : Studies have documented that triazole derivatives can inhibit the growth of fungi by targeting ergosterol biosynthesis, a crucial component of fungal cell membranes. The compound's efficacy in this regard remains a subject of ongoing research.

Anticancer Activity

Emerging evidence suggests that 1,2,4-triazole derivatives may possess anticancer properties:

  • Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signal transduction pathways .
  • Case Study : Research has indicated that certain triazole compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of triazole compounds:

  • Substituent Effects : Variations in substituents on the triazole ring significantly influence antibacterial and antifungal activities. Electron-withdrawing groups enhance potency against specific pathogens .

Broader Applications

Beyond antimicrobial and anticancer applications, 1,2,4-triazoles are being explored in various fields:

  • Agricultural Chemistry : Their role as fungicides and herbicides is being investigated due to their ability to disrupt fungal growth.
  • Material Science : Triazoles are also utilized in developing new materials with unique properties due to their structural versatility.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is likely to involve multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors that are involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It may interact with pathways involving oxidative stress, apoptosis, or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance biological activity in antimicrobial assays , suggesting the target compound’s 4-chlorophenyl group may confer similar advantages.
  • Ethoxy vs.

Antimicrobial and Anti-Inflammatory Activity

  • Derivatives (KA1-KA15): Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The target compound’s 4-chlorophenyl group aligns with this trend .
  • Morpholinium salts () : Improved hydrophilicity due to morpholine, contrasting with the target compound’s acetamide group, which may reduce aqueous solubility .

Insect Olfactory Receptor (Orco) Modulation

  • VUAA1 and OLC15 () : VUAA1 activates Orco (EC₅₀ ~3 µM), while OLC15 acts as an antagonist. The target compound’s 4-ethoxyphenyl group may reduce potency compared to VUAA1’s ethylphenyl group due to steric and electronic effects .

Physicochemical Properties

Limited data exist for the target compound, but analogous compounds provide insights:

Compound Name/ID Melting Point (°C) Yield (%) Molecular Weight
Target Compound Not reported Not reported ~465.9 (estimated)
5m () 147–149 86 349.4
5n () 199–202 88 453.9
KA3 () Not reported ~80 ~450–500

Trends :

  • Higher molecular weight correlates with increased melting points (e.g., 5n vs. 5m) .
  • Electron-withdrawing groups (e.g., Cl, NO₂) increase crystallinity and melting points .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential as therapeutic agents against various diseases, including cancer and infections. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H20ClN5OS
  • SMILES Notation : C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl
  • InChIKey : VOVSYEFSWDCJMS-UHFFFAOYSA-N

This structure indicates the presence of a triazole ring, a pyridine moiety, and various aromatic groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole scaffold, which has been extensively studied for various pharmacological effects. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. In studies evaluating the antibacterial effects of similar compounds, it was found that:

  • Compounds with triazole rings exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 0.125 μg/mL against certain strains .

Anticancer Properties

Research into the anticancer effects of triazole derivatives has revealed promising results:

  • The compound was evaluated for its cytotoxic effects on various cancer cell lines using MTT assays. Significant inhibition of cell proliferation was noted at concentrations ranging from 3.25 µg/mL to 200 µg/mL.
  • Specific derivatives demonstrated over 50% inhibition of cell viability at lower concentrations, indicating potential as an anticancer agent .

The mechanism through which triazoles exert their biological effects often involves:

  • Inhibition of Enzymes : Many triazole compounds act as enzyme inhibitors, particularly targeting DNA gyrase and topoisomerase IV in bacteria.
  • Interference with Cell Division : By disrupting DNA synthesis and repair mechanisms in cancer cells, these compounds can induce apoptosis.
  • Modulation of Signaling Pathways : Certain triazoles affect signaling pathways involved in cell growth and survival, enhancing their therapeutic efficacy .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget OrganismMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. coli0.250
Compound CPseudomonas aeruginosa0.500

Table 2: Cytotoxicity Data on Cancer Cell Lines

Compound NameCell LineIC50 (µg/mL)
Compound DHepG212.5
Compound EMCF715.0
Compound FA54910.0

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to the compound :

  • Study on Synthesis and Antibacterial Activity :
    • This study synthesized a series of triazole derivatives and evaluated their antibacterial properties against multiple strains.
    • Results indicated that modifications on the triazole ring significantly influenced antibacterial potency .
  • Anticancer Evaluation :
    • A series of pyridine-substituted triazoles were tested for their anticancer activity against various human cancer cell lines.
    • The results demonstrated that specific substitutions enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design .

Q & A

[Basic] What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via nucleophilic substitution or S-alkylation reactions. A standard method involves refluxing precursors (e.g., triazole-thiol derivatives and haloacetamides) in ethanol with sodium acetate as a base, followed by recrystallization from ethanol-dioxane mixtures to obtain pure crystals. For example, a similar triazole derivative achieved an 85% yield using this approach . Key steps include:

  • Reaction conditions : Reflux at ~78°C for 30–60 minutes.
  • Purification : Recrystallization using solvent mixtures (e.g., 1:2 ethanol-dioxane) to enhance crystallinity .

[Basic] Which analytical techniques are critical for structural confirmation?

Structural validation requires a combination of:

  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., pyridine protons at δ 8.5–8.7 ppm, ethoxyphenyl signals at δ 6.8–7.2 ppm) .
  • Mass spectrometry (MS) : For molecular ion ([M+H]+) matching the theoretical mass (e.g., ~489.55 g/mol for analogous compounds) .
  • X-ray crystallography : Resolves bond lengths and angles in the triazole core, as demonstrated in structurally similar chlorophenyl-triazole derivatives .

[Advanced] How can synthetic yields be optimized for large-scale production?

Strategies include:

  • Catalyst screening : Testing bases like K₂CO₃ or DBU to improve S-alkylation efficiency .
  • Solvent optimization : Replacing ethanol with DMF or THF to enhance solubility of aromatic intermediates.
  • Temperature modulation : Lowering reflux temperatures to reduce side reactions while maintaining reaction kinetics .
  • In-line monitoring : Using HPLC to track reaction progress and adjust stoichiometry dynamically .

[Advanced] How should researchers address contradictions in spectral data between batches?

  • Reproducibility checks : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .
  • Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in pyridyl or ethoxyphenyl regions .
  • HPLC purity analysis : Compare retention times with reference standards to identify impurities .

[Advanced] What in silico methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use SMILES/InChI identifiers (e.g., InChI=1S/C19H21N5OS...) to model interactions with targets like kinase enzymes .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.2 for analogs) and cytochrome P450 inhibition risks .

[Advanced] How to design bioactivity assays for this compound?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates and IC50 calculations .
  • Cellular models : Use cancer cell lines (e.g., HeLa or MCF-7) with ATP-based viability assays (e.g., CellTiter-Glo®).
  • Control groups : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only negatives .

[Basic] What solvents are suitable for solubility testing?

  • Polar aprotic solvents : DMSO or DMF for stock solutions.
  • Aqueous buffers : PBS (pH 7.4) with <1% DMSO for biological assays.
  • Avoid : Chloroform due to potential thioether side reactions .

[Advanced] How does the ethoxyphenyl group influence stability under physiological conditions?

  • Metabolic stability : The ethoxy group may reduce first-pass metabolism compared to methoxy analogs, as seen in related acetamide derivatives .
  • Hydrolytic stability : Test at pH 1–9 to identify degradation products via LC-MS .

[Advanced] What crystallographic data are available for analogous compounds?

  • Triazole core geometry : Bond lengths of ~1.31 Å (N-N) and ~1.44 Å (C-S) in chlorophenyl-triazole crystals .
  • Packing interactions : π-π stacking between pyridyl and chlorophenyl groups stabilizes the lattice .

[Basic] How to handle safety concerns during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of thiol or pyridine vapors .
  • PPE : Nitrile gloves and goggles when handling sodium acetate or haloacetamides .
  • Waste disposal : Neutralize acidic/base residues before disposal .

[Advanced] Can computational models guide structural modifications for enhanced activity?

  • QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. OCH₂CH₃) with bioactivity .
  • Scaffold hopping : Replace pyridin-4-yl with pyrazine to test π-stacking efficiency .

[Advanced] How to validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets after compound treatment .
  • Pull-down assays : Use biotinylated analogs to isolate binding proteins for LC-MS/MS identification .

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